

# Application Notes: Anilazine MRLs in GB 2763-2021

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## Compound Focus: Anilazine

CAS No.: 101-05-3

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**1. Regulatory Context** The "National Food Safety Standard-Maximum Residue Limits for Pesticides in Food" (**GB 2763-2021**) is the mandatory regulatory framework in China, which came into effect on September 3, 2021 [1]. This document specifies over 10,000 Maximum Residue Limits (MRLs) for 564 pesticides in various food categories [2] [1]. The standard is designed to ensure food safety and provide a basis for the supervision of pesticide residues.

**2. Anilazine-Specific MRLs** **Anilazine** is a broad-spectrum fungicide used on fruits, vegetables, and other crops. The following table summarizes its established MRLs in specific commodities as per GB 2763-2021 [3].

Table: Maximum Residue Limits (MRLs) for **Anilazine** in Select Commodities under GB 2763-2021

Commodity	MRL (mg/kg)
Cucumber	10
Tomato	10
Rice	0.2

**3. Toxicological and Regulatory Significance** **Anilazine** residues pose potential health risks, with studies indicating that long-term exposure can cause skin irritation and potentially lead to more serious complications [3]. The MRL for rice is significantly lower than for tomatoes and cucumbers, reflecting a stricter tolerance level for this staple grain. It is also important to note that while **Anilazine** has MRLs established in China and North America, it has been banned for use in the European Union since 2004 [3].

## Experimental Protocols for **Anilazine** Analysis

Monitoring compliance with these MRLs requires robust analytical methods. The following sections detail two primary methodological approaches.

### Protocol 1: Immunoassay for Rapid Screening

This method is based on the development of a highly specific monoclonal antibody (mAb) for **Anilazine**, suitable for quick, on-site screening [3].

**1. Principle** The method relies on the specific binding between an antibody and the **Anilazine** molecule. Haptens mimicking the structure of **Anilazine** were designed using computer-aided analysis and synthesized to produce antibodies in experimental animals [3].

#### 2. Key Reagents and Materials

- **Haptens:** H1, H2, H3 (with 4-6 carbon spacer arms) [3].
- **Carrier Proteins:** Bovine Serum Albumin (BSA), Ovalbumin (OVA), Keyhole Limpet Hemocyanin (KLH) for conjugate synthesis [3].
- **Synthesis Reagents:** Carbodiimide (EDC), N-Hydroxysuccinimide (NHS) [3].
- **Cell Culture:** SP2/0 myeloma cells for monoclonal antibody production [3].

#### 3. Procedure

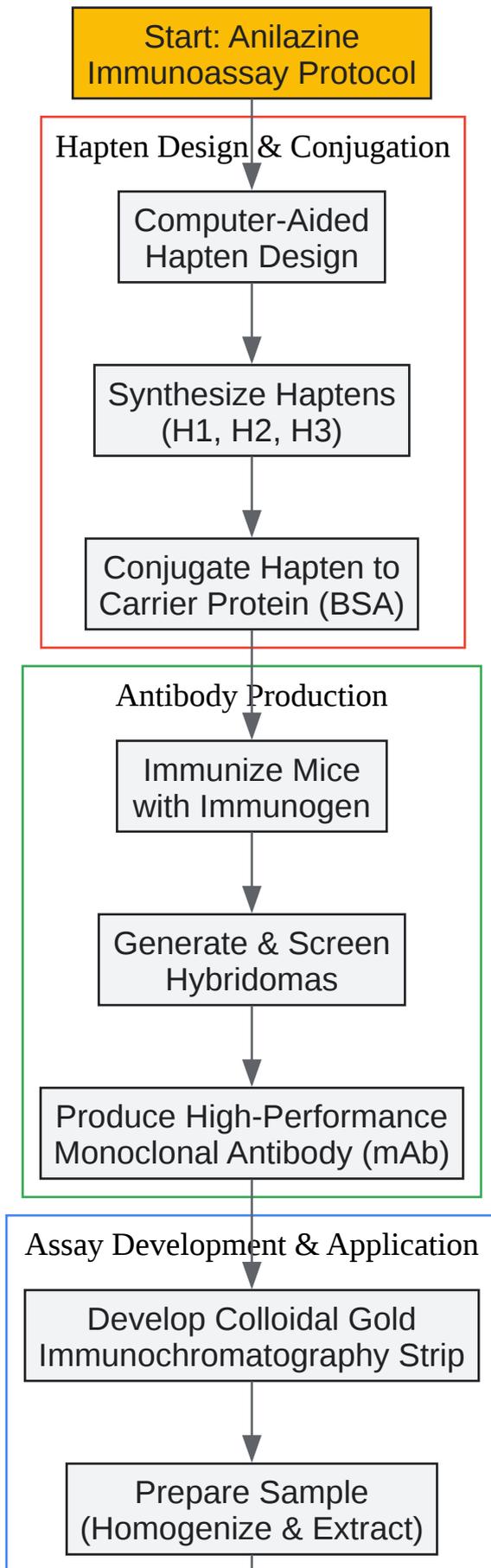
- **Hapten Design & Conjugate Synthesis:** Analyze the **Anilazine** structure and design haptens that retain its characteristic functional groups (chlorine atom, amine group, triazine ring). Link the selected hapten to a carrier protein (e.g., BSA) using EDC/NHS chemistry to form an immunogen [3].
- **Antibody Production:** Immunize mice with the immunogen. Generate hybridomas by fusing spleen cells from immunized mice with SP2/0 myeloma cells. Screen the supernatants for specific anti-**Anilazine** antibodies [3].

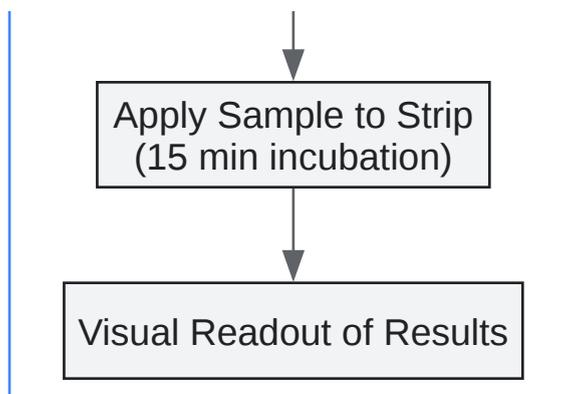
- **Immunoassay Development (Colloidal Gold Immunochromatography - CIA):**
  - **Sample Preparation:** Homogenize the sample (e.g., tomato, wheat). Extract with a suitable solvent (e.g., methanol) and dilute with buffer [3].
  - **Test Procedure:** Apply the extracted sample to the test strip. The analyte in the sample competes with the gold-labeled **Anilazine** conjugate for binding sites on the fixed antibody in the test line [3].
  - **Result Readout:** Visually interpret the results within 15 minutes. The intensity of the test line is inversely proportional to the concentration of **Anilazine** in the sample [3].

#### 4. Performance Characteristics

- **Cut-off Limit of Detection (cLOD):** 2.5 µg/kg in tomato and wheat; 1.0 µg/kg in water [3].
- **Advantages:** High sensitivity and specificity, simplicity, low cost, high efficiency, suitable for rapid on-site testing of large sample volumes [3].

The workflow below illustrates the key stages of immunoassay development and application for **Anilazine** detection.





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## Protocol 2: Instrumental Confirmation by LC-MS/MS and GC-MS/MS

Chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmatory, multi-residue analysis [4] [5] [6].

**1. Principle** This method involves the extraction of pesticides from the food matrix followed by separation and detection using liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS). This provides high sensitivity, selectivity, and the ability to confirm analyte identity [4] [6].

### 2. Key Equipment and Reagents

- **Instrumentation:** UPLC-MS/MS system and/or GC-MS/MS system [4].
- **Solvents:** Acetonitrile (ACN), Methanol (MeOH), both LC-MS grade [4].
- **QuEChERS Kits:** Pre-packaged kits containing salts like magnesium sulfate ( $MgSO_4$ ) and sodium chloride (NaCl) for extraction and purification [4] [6].
- **Standards:** Analytical standards of **Anilazine** and other target pesticides with certified purity [6].

### 3. Procedure

- **Sample Preparation (Modified QuEChERS):**
  - **Homogenization:** Homogenize a representative sample of the commodity (e.g., blueberry, tomato) [4] [6].
  - **Extraction:** Weigh the homogenized sample into a centrifuge tube. Add a solvent, typically acetonitrile, and shake vigorously. The specific solvent may require optimization; for instance, acetonitrile with 1% aqueous ammonia was used for certain pesticides [4].

- **Partitioning:** Add QuEChERS salts (e.g., MgSO<sub>4</sub>, NaCl) to induce liquid-liquid partitioning, shake, and centrifuge [4] [6].
- **Clean-up (Optional):** Transfer an aliquot of the upper extract to a tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18) for further clean-up, shake, and centrifuge [6].
- **Analysis:**
  - **Instrumental Parameters:** Inject the purified extract into the LC-MS/MS or GC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for high selectivity [6].
  - **Quantification:** Quantify **Anilazine** by comparing the peak area in the sample to a calibration curve constructed from analytical standards [5].

#### 4. Performance Characteristics

- **Limit of Quantification (LOQ):** Can be as low as 10 µg/kg for multi-residue methods in fruits and vegetables [5].
- **Recovery:** Typically within the acceptable range of 70-120% [5].
- **Advantages:** Wide scope (can analyze hundreds of pesticides simultaneously), high confidence in identification, precise quantification [6].
- **Disadvantages:** Requires expensive instrumentation, specialized training, and is less suitable for rapid, on-site screening [3].

## Discussion and Conclusion

The establishment of MRLs for **Anilazine** in GB 2763-2021 underscores the importance of monitoring this fungicide to ensure food safety [3]. The choice of analytical method depends on the specific application:

- The **immunoassay protocol** is ideal for rapid, high-throughput screening in the field or at entry points in the supply chain due to its speed and low cost [3].
- The **chromatographic-mass spectrometric protocols** are essential for official laboratory testing, providing unambiguous confirmation and precise quantification, especially in a multi-residue context [4] [6].

Employing a tiered approach, using immunoassays for initial screening followed by confirmatory analysis via LC-MS/MS or GC-MS/MS, represents a comprehensive and efficient strategy for enforcing compliance with GB 2763-2021 standards for **Anilazine** and other pesticides.

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To cite this document: Smolecule. [Application Notes: Anilazine MRLs in GB 2763-2021]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b518915#maximum-residue-limits-mrl-anilazine-gb-2763-2021>]

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